![molecular formula C13H8ClN B1250568 4-Chlorobenzo[f]isoquinoline CAS No. 32081-28-0](/img/structure/B1250568.png)

4-Chlorobenzo[f]isoquinoline

Übersicht

Beschreibung

4-Chlorobenzo[f]isoquinolin, allgemein als CBIQ bezeichnet, ist eine chemische Verbindung mit der Summenformel C₁₃H₈ClN. Es gehört zur Familie der Benzoisoquinoline und zeichnet sich durch seine weißliche, feste Form aus. Diese Verbindung ist bemerkenswert für ihre Rolle als Aktivator des zystischen Fibrose-Transmembranleitfähigkeitsregulators (CFTR) und des Kaliumkanals mit mittlerer Leitfähigkeit und Kalziumsensitivität (KCNN4) .

Wissenschaftliche Forschungsanwendungen

4-Chlorobenzo[f]isoquinolin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird verwendet, um die Funktion von Ionenkanälen zu untersuchen, insbesondere von CFTR und KCNN4.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Mukoviszidose aufgrund seiner Fähigkeit, die mutierte Form von CFTR zu aktivieren.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika eingesetzt

Wirkmechanismus

4-Chlorobenzo[f]isoquinolin übt seine Wirkungen aus, indem es den zystischen Fibrose-Transmembranleitfähigkeitsregulator (CFTR) und den Kaliumkanal mit mittlerer Leitfähigkeit und Kalziumsensitivität (KCNN4) aktiviert. Die Aktivierung von CFTR fördert den Transport von Chloridionen über Epithelzellmembranen, was bei Erkrankungen wie Mukoviszidose, bei denen der Chloridtransport beeinträchtigt ist, von Vorteil ist. Die Aktivierung von KCNN4 führt zur Hyperpolarisation von Atemwegsepithelzellen, was den Anionenfluss weiter fördert und die Atemfunktion verbessert .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

4-Chlorobenzo[f]isoquinoline is a novel tool for a new ion channel and is the first activator of ΔF508 CFTR, the mutant form of CFTR chloride channel present in 75% of cystic fibrosis patients . This suggests potential future directions in the treatment of cystic fibrosis and other conditions involving these ion channels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlorobenzo[f]isoquinolin beinhaltet typischerweise die Chlorierung von Benzoisoquinolinderivaten. Ein übliches Verfahren ist die Reaktion von Benzo[f]isoquinolin mit einem Chlorierungsmittel wie Thionylchlorid oder Phosphorpentachlorid unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt, und die Temperatur wird auf einem moderaten Niveau gehalten, um die selektive Chlorierung der gewünschten Position am Isoquinolinring sicherzustellen .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 4-Chlorobenzo[f]isoquinolin unter Verwendung von Durchflussreaktoren im kontinuierlichen Betrieb hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung von präparativer Hochleistungsflüssigkeitschromatographie (HPLC) ist ebenfalls üblich für die Reinigung der Verbindung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlorobenzo[f]isoquinolin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Chinolinderivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Isoquinolinderivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Natriummethoxid in Methanol oder Ammoniak in Ethanol.

Hauptprodukte, die gebildet werden

Oxidation: Chinolinderivate.

Reduktion: Reduzierte Isoquinolinderivate.

Substitution: Verschiedene substituierte Benzoisoquinolinderivate.

Vergleich Mit ähnlichen Verbindungen

4-Chlorobenzo[f]isoquinolin kann mit anderen Benzoisoquinolinderivaten verglichen werden, wie z. B.:

- 4-Chlorobenzoylchlorid

- 2-Chlorchinoxalin

- 2-Chlorchinolin

Einzigartigkeit

Was 4-Chlorobenzo[f]isoquinolin auszeichnet, ist seine doppelte Rolle bei der Aktivierung von sowohl CFTR als auch KCNN4, was es zu einem wertvollen Werkzeug bei der Untersuchung und möglichen Behandlung von Mukoviszidose macht. Andere Benzoisoquinolinderivate können normales CFTR, aber nicht die mutierte Form aktivieren, was das einzigartige therapeutische Potenzial von 4-Chlorobenzo[f]isoquinolin hervorhebt .

Eigenschaften

IUPAC Name |

4-chlorobenzo[f]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-15-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQLTRRYZVBEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464737 | |

| Record name | 4-Chlorobenzo[f]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32081-28-0 | |

| Record name | 4-Chlorobenzo[f]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzo[f]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

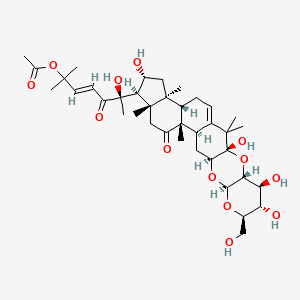

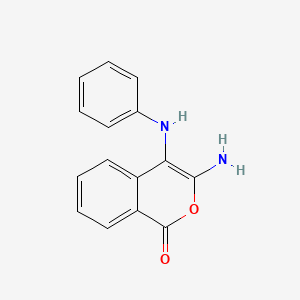

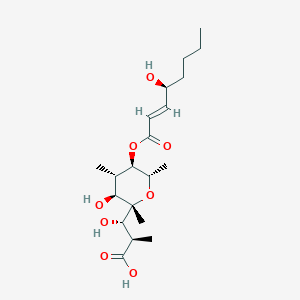

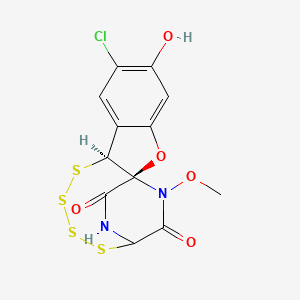

Feasible Synthetic Routes

ANone: CBIQ has been shown to activate two key ion channels involved in epithelial chloride secretion:

- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): CBIQ activates both wild-type CFTR and the most common mutation, ΔF508 CFTR. [, ] This activation leads to increased chloride ion transport across epithelial cell membranes. []

- Calcium-activated Potassium Channel KCNN4: CBIQ also activates KCNN4, which plays a synergistic role with CFTR in promoting chloride secretion. []

A: Studies have shown that CBIQ, within a certain concentration range, can protect human lung epithelial cells from oxidative damage induced by hydrogen peroxide (H2O2). This protection is dose-dependent. [, ]

A: Interestingly, while CBIQ and Dobutamine each individually demonstrate a protective effect against oxidative damage in human lung epithelial cells, their combined use leads to a weakened protective effect compared to either compound alone. [] The mechanism behind this antagonistic interaction remains unclear.

A: Research indicates that CBIQ activates both CFTR chloride channels and KCNN4 potassium channels in Calu-3 cells, a human airway epithelial cell line. This activation further supports its potential role in promoting chloride secretion in the airways. []

A: CBIQ's structure, containing a benzo[f]isoquinoline scaffold, makes it a promising candidate for developing agents to treat Cystic Fibrosis. [] This is due to its ability to activate both wild-type and ΔF508 CFTR, potentially addressing the underlying cause of the disease. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[4-[3-[3-[[(2S)-2,6-diaminohexanoyl]amino]propylamino]propylamino]butyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1250492.png)

![(2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1250506.png)